molecular formula C15H12ClFO3 B6409411 3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid CAS No. 1261936-13-3

3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid

Cat. No.: B6409411
CAS No.: 1261936-13-3
M. Wt: 294.70 g/mol
InChI Key: KCKITSRIVJBCSG-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, an ethoxy group, and a fluorine atom attached to the benzene ring

Properties

IUPAC Name

3-(2-chloro-4-ethoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-2-20-10-4-5-11(13(16)8-10)12-7-9(15(18)19)3-6-14(12)17/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKITSRIVJBCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691680
Record name 2'-Chloro-4'-ethoxy-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-13-3
Record name 2'-Chloro-4'-ethoxy-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 2-chloro-4-ethoxyphenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Fluorination: The diazonium salt is treated with a fluorinating agent to introduce the fluorine atom.

    Carboxylation: The final step involves carboxylation to form the benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use more efficient catalysts and reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound is used in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-methoxyphenyl)-4-fluorobenzoic acid
  • 3-(2-Chloro-4-ethoxyphenyl)-2-fluorobenzoic acid
  • 3-(2-Chloro-4-ethoxyphenyl)-4-chlorobenzoic acid

Uniqueness

3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid is unique due to the specific combination of chloro, ethoxy, and fluorine substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

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